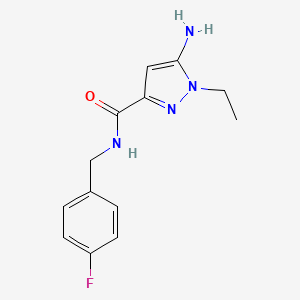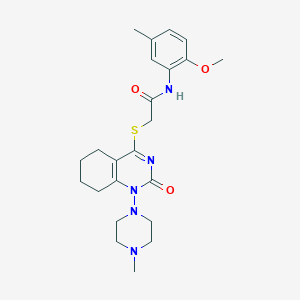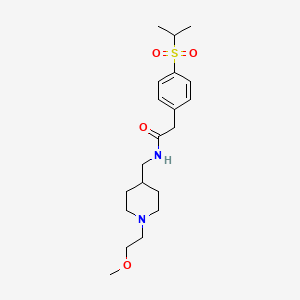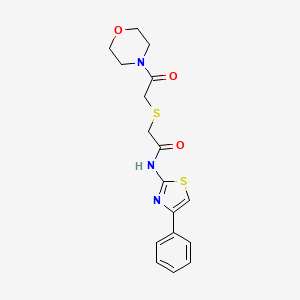
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Mécanisme D'action
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide inhibits PKC theta by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in T-cell activation. By inhibiting PKC theta, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide reduces the production of inflammatory cytokines and prevents the activation of T-cells, thus reducing the immune response.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines such as interleukin-2 and interferon-gamma, and to inhibit T-cell activation. In animal models of autoimmune disease, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to reduce disease severity and improve clinical outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide is its high selectivity for PKC theta, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKC theta, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the compound's effects on other immune cells, such as B-cells and dendritic cells. Finally, the potential use of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, is an area of active research.
Méthodes De Synthèse
The synthesis of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been reported in several scientific papers. One of the methods involves the reaction of 4-fluorobenzylamine with ethyl 2-cyano-3-oxobutanoate in the presence of sodium methoxide to form the intermediate compound. The intermediate is then reacted with hydrazine hydrate to form the final product, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a key signaling molecule involved in the regulation of T-cell activation, making 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide a potential therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
5-amino-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-2-18-12(15)7-11(17-18)13(19)16-8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIVYEWABRYSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)
![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)



![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)



![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)